Dihydrospectinomycin
Overview
Description
Dihydrospectinomycin is a derivative of spectinomycin, a broad-spectrum antibiotic belonging to the aminoglycoside class. It is isolated from the fermentation broth of the bacterium Streptomyces spectabilis. Spectinomycin and its derivatives, including this compound, are valuable in treating bacterial infections in humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrospectinomycin can be synthesized through the fermentation of Streptomyces spectabilis. The fermentation broth contains several biosynthetically related compounds, including (4S)-dihydrospectinomycin and (4R)-dihydrospectinomycin . The isolation and purification of this compound involve ion-pair reversed-phase liquid chromatography (IP-RPLC) using volatile perfluorinated carboxylic acids such as trifluoroacetic acid and pentafluoropropionic acid .
Industrial Production Methods: Industrial production of this compound follows similar fermentation processes as spectinomycin. The fermentation broth is subjected to various purification steps, including ion-pair reversed-phase liquid chromatography and electrochemical detection, to ensure the quality and safety of the active pharmaceutical ingredient .
Chemical Reactions Analysis
Types of Reactions: Dihydrospectinomycin undergoes several chemical reactions, including oxidation, reduction, and substitution. It is known to undergo unusual solvolysis reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases. For example, strong acidic hydrolysis can produce actinamine, while basic solutions can form actinospectinoic acid .
Major Products Formed: The major products formed from the reactions of this compound include actinamine and actinospectinoic acid .
Scientific Research Applications
Dihydrospectinomycin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the structure and function of aminoglycoside antibiotics and their derivatives. In medicine, this compound is valuable in treating bacterial infections, especially those caused by Neisseria gonorrhoeae . It is also used in veterinary medicine to treat bacterial respiratory and enteric infections .
Mechanism of Action
Dihydrospectinomycin, like spectinomycin, inhibits protein synthesis in bacterial cells by targeting the 30S ribosomal subunit. This inhibition prevents the formation of functional proteins, leading to the bactericidal effect of the compound .
Comparison with Similar Compounds
- Spectinomycin
- Dihydroxyspectinomycin
- Actinamine
- Actinospectinoic acid
Comparison: Dihydrospectinomycin is unique due to its specific structural modifications compared to spectinomycin. While spectinomycin is the major active pharmaceutical ingredient, this compound is a minor component with distinct chemical properties . Dihydroxyspectinomycin and actinamine are other related compounds that share similar biosynthetic pathways but differ in their chemical structures and biological activities .
Biological Activity
Dihydrospectinomycin is a derivative of spectinomycin, an antibiotic that has been primarily used to treat infections caused by certain bacteria. This compound has garnered attention due to its potential therapeutic applications, particularly in combating drug-resistant strains of bacteria, including Mycobacterium tuberculosis. This article delves into the biological activity of this compound, exploring its synthesis, antimicrobial properties, and the mechanisms underlying its activity.
1. Synthesis and Structural Characteristics
This compound can be synthesized through various chemical modifications of spectinomycin. The synthesis involves altering specific functional groups to enhance antibacterial activity and improve pharmacological properties. Notably, the presence of hydroxyl groups at the 2- and 6-positions on the spectinomycin ring is crucial for its antimicrobial efficacy. Studies have shown that modifications to these positions can significantly influence the compound's ability to bind to bacterial ribosomes, which is essential for its action as an antibiotic .
2. Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity against various bacterial species. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria, with particular emphasis on its action against M. tuberculosis. The compound's mechanism primarily involves inhibition of protein synthesis by binding to the bacterial ribosome, thereby preventing translation processes critical for bacterial growth and replication .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Mycobacterium tuberculosis | 0.5 µg/mL | |
Staphylococcus aureus | 1 µg/mL | |
Escherichia coli | 2 µg/mL | |
Pseudomonas aeruginosa | 4 µg/mL |
The primary mechanism through which this compound exerts its antibacterial effect is through ribosomal inhibition. It binds to the 30S subunit of the bacterial ribosome, interfering with the decoding function during protein synthesis. This action leads to misreading of mRNA and ultimately results in the production of nonfunctional proteins, which are detrimental to bacterial survival .
4. Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in combination therapies aimed at enhancing efficacy against resistant strains of M. tuberculosis. For instance, a study demonstrated that combining this compound with fusidic acid significantly restored antibiotic activity against resistant mutants by targeting different stages in the protein synthesis pathway .
Case Study: Synergistic Effects with Fusidic Acid
- Objective : To evaluate the synergistic effects between this compound and fusidic acid against drug-resistant M. tuberculosis.
- Findings : The combination showed enhanced activity compared to either drug alone, particularly against strains with mutations conferring resistance to standard treatments.
5. Impurities and Quality Control
Quality control measures are essential in ensuring the efficacy of this compound as a pharmaceutical compound. Studies have identified various impurities associated with commercial preparations of spectinomycin, including different isomers of this compound. These impurities can affect both the potency and safety profiles of the drug .
Table 2: Impurities Identified in Commercial Spectinomycin Preparations
Impurity Name | Characterization Method |
---|---|
(4R)-Dihydrospectinomycin | NMR Spectroscopy |
(4S)-Dihydrospectinomycin | NMR Spectroscopy |
Dihydroxyspectinomycin | HPLC |
Properties
IUPAC Name |
(1R,3S,5R,7R,8S,10R,11S,12S,13R,14S)-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecane-7,8,12,14-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5-13,15-20H,4H2,1-3H3/t5-,6-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPRKJXOTBXASY-IQKNWYLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182326 | |
Record name | Dihydrospectinomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28048-39-7 | |
Record name | Dihydrospectinomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028048397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrospectinomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.